molecular formula C14H18BrNO5 B15304501 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B15304501
M. Wt: 360.20 g/mol
InChI Key: BBAVZGNRSVGMIV-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that features a brominated aromatic ring, a methoxy group, and a tert-butoxycarbonyl-protected amino acid. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves several steps:

    Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Amino Acid Protection: The amino group of glycine is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-glycine.

    Coupling Reaction: The brominated aromatic compound is then coupled with Boc-glycine under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 4-bromo-2-hydroxyphenyl-2-{[(tert-butoxy)carbonyl]amino}acetic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions or protein-ligand binding.

    Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom and methoxy group could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromo-2-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the combination of its brominated aromatic ring, methoxy group, and Boc-protected amino acid. This combination of functional groups can impart unique reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18BrNO5

Molecular Weight

360.20 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-6-5-8(15)7-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)

InChI Key

BBAVZGNRSVGMIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Br)OC)C(=O)O

Origin of Product

United States

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